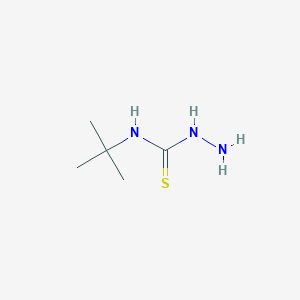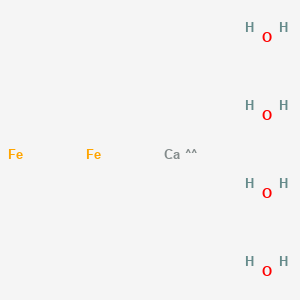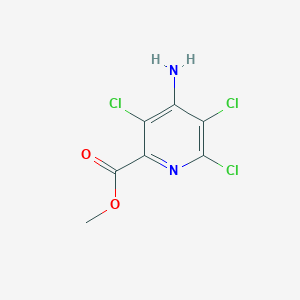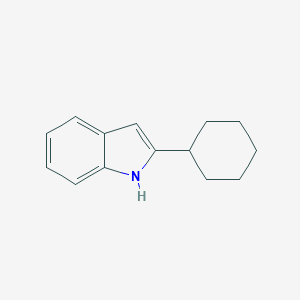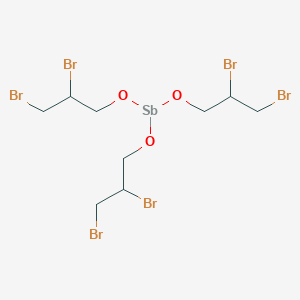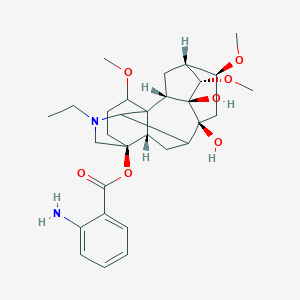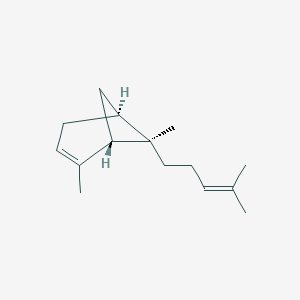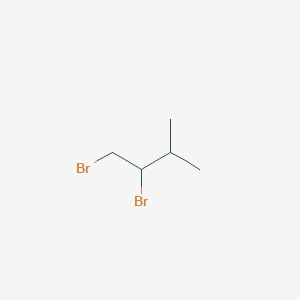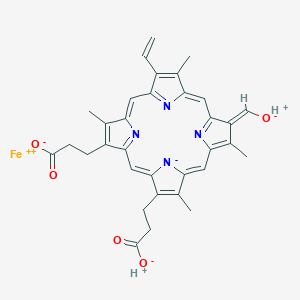
2-Formyl-4-vinyldeuteroheme IX
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-4-vinyldeuteroheme IX is a porphyrin derivative that has gained attention in scientific research due to its unique structure and properties. This molecule is a deuterated analog of heme, a crucial component of hemoglobin and other proteins involved in oxygen transport and metabolism in living organisms.
Mechanism of Action
The mechanism of action of 2-Formyl-4-vinyldeuteroheme IX is related to its ability to bind to heme proteins and mimic the properties of heme. This molecule can act as an electron acceptor or donor, participate in redox reactions, and interact with other molecules through its vinyl and formyl groups. The deuterium atoms in the vinyl group also provide a unique spectroscopic signature that can be used to study the behavior of the molecule in different environments.
Biochemical and Physiological Effects:
2-Formyl-4-vinyldeuteroheme IX has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this molecule can inhibit the activity of certain enzymes, such as cytochrome P450, by binding to the heme prosthetic group. In vivo studies have shown that 2-Formyl-4-vinyldeuteroheme IX can modulate the expression of genes involved in heme metabolism and oxidative stress response.
Advantages and Limitations for Lab Experiments
The use of 2-Formyl-4-vinyldeuteroheme IX in lab experiments has several advantages and limitations. One advantage is its ability to mimic the properties of heme and interact with heme proteins in a similar manner. This makes it a valuable tool for studying heme protein structure and function. However, the deuterium atoms in the vinyl group can also affect the reactivity and stability of the molecule, which may limit its use in some experiments.
Future Directions
There are several future directions for research on 2-Formyl-4-vinyldeuteroheme IX. One direction is to investigate its potential as a therapeutic agent for diseases related to heme metabolism and oxidative stress. Another direction is to explore its use as a spectroscopic probe for studying protein-ligand interactions and protein conformational changes. Additionally, further research is needed to understand the biochemical and physiological effects of this molecule in different biological systems and to optimize its synthesis and purification methods.
Synthesis Methods
The synthesis of 2-Formyl-4-vinyldeuteroheme IX involves the deuteration of the vinyl group of 2-Formyl-4-vinylheme IX using deuterium oxide. This process is carried out under controlled conditions to ensure the deuterium atoms replace the hydrogen atoms in the vinyl group. The resulting molecule has a molecular weight of 616.8 g/mol and a deuterium content of approximately 95%.
Scientific Research Applications
2-Formyl-4-vinyldeuteroheme IX has been used in a variety of scientific research applications, including studies on heme protein structure and function, enzymatic reactions, and protein-ligand interactions. This molecule has also been used as a spectroscopic probe to investigate the binding of small molecules to heme proteins and to study the effect of protein conformational changes on ligand binding.
properties
CAS RN |
14023-16-6 |
|---|---|
Product Name |
2-Formyl-4-vinyldeuteroheme IX |
Molecular Formula |
C33H30FeN4O5 |
Molecular Weight |
618.5 g/mol |
IUPAC Name |
3-[(8E)-18-(2-carboxylatoethyl)-13-ethenyl-3,7,12,17-tetramethyl-8-(oxidomethylidene)porphyrin-21-id-2-yl]propanoate;hydron;iron(2+) |
InChI |
InChI=1S/C33H32N4O5.Fe/c1-6-20-16(2)26-13-31-23(15-38)19(5)25(37-31)11-24-17(3)21(7-9-32(39)40)29(35-24)14-30-22(8-10-33(41)42)18(4)27(36-30)12-28(20)34-26;/h6,11-15H,1,7-10H2,2-5H3,(H4,34,35,36,37,38,39,40,41,42);/q;+2/p-2 |
InChI Key |
DQEQQOZHKXGGJW-UHFFFAOYSA-L |
Isomeric SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=NC(=CC\5=NC(=C(/C5=C\[O-])C)C=C1[N-]2)C(=C4C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Fe+2] |
SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=NC(=CC5=NC(=C(C5=C[O-])C)C=C1[N-]2)C(=C4C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Fe+2] |
Canonical SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=NC(=CC5=NC(=C(C5=C[O-])C)C=C1[N-]2)C(=C4C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Fe+2] |
synonyms |
2-formyl-4-vinyldeuteroheme IX |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B87674.png)
